molecular formula C12H15BrO3 B2807632 2-Bromo-5-ethoxy-4-isopropoxybenzaldehyde CAS No. 486994-09-6

2-Bromo-5-ethoxy-4-isopropoxybenzaldehyde

Cat. No.: B2807632
CAS No.: 486994-09-6
M. Wt: 287.153
InChI Key: INWGJALHGYWTSF-UHFFFAOYSA-N
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Description

2-Bromo-5-ethoxy-4-isopropoxybenzaldehyde is a useful research compound. Its molecular formula is C12H15BrO3 and its molecular weight is 287.153. The purity is usually 95%.
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Properties

IUPAC Name

2-bromo-5-ethoxy-4-propan-2-yloxybenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrO3/c1-4-15-11-5-9(7-14)10(13)6-12(11)16-8(2)3/h5-8H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INWGJALHGYWTSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C(=C1)C=O)Br)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

The Significance of Highly Functionalized Benzaldehyde Derivatives in Chemical Synthesis

Highly functionalized benzaldehyde (B42025) derivatives are cornerstone molecules in the toolkit of synthetic organic chemists. The aldehyde functional group is a versatile handle for a wide array of chemical transformations, including nucleophilic additions, reductions, oxidations, and various condensation reactions. The presence of additional substituents on the benzene (B151609) ring dramatically expands the synthetic utility of these compounds. These substituents can modulate the reactivity of the aldehyde group, direct the regioselectivity of further aromatic substitutions, and serve as points of attachment for the construction of more complex structures.

The strategic placement of different functional groups allows for precise control over the electronic and steric properties of the molecule. For instance, electron-donating groups can activate the aromatic ring towards electrophilic substitution, while electron-withdrawing groups have the opposite effect. Halogen atoms, such as bromine, are particularly valuable as they can participate in a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions. Alkoxy groups, such as ethoxy and isopropoxy, are electron-donating and can influence the solubility and conformational properties of the molecule. The combination of these features in a single molecule, as seen in 2-Bromo-5-ethoxy-4-isopropoxybenzaldehyde, creates a highly valuable and versatile synthetic intermediate.

Table 1: Role of Substituents in Functionalized Benzaldehydes

Substituent Group General Role in Chemical Synthesis
Aldehyde (-CHO) Electrophilic site for nucleophilic attack, formation of imines, acetals, and other derivatives; can be oxidized to a carboxylic acid or reduced to an alcohol.
Bromo (-Br) A versatile leaving group in nucleophilic aromatic substitution and a key participant in transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira).
Ethoxy (-OCH2CH3) An electron-donating group that can influence the electronic properties of the aromatic ring and improve solubility in organic solvents.

Contextualizing 2 Bromo 5 Ethoxy 4 Isopropoxybenzaldehyde Within Contemporary Aromatic Chemistry

Contemporary aromatic chemistry is increasingly focused on the efficient and selective synthesis of polysubstituted aromatic compounds, which are prevalent in pharmaceuticals, agrochemicals, and materials science. The precise arrangement of multiple functional groups on an aromatic scaffold is crucial for achieving the desired biological activity or material properties. 2-Bromo-5-ethoxy-4-isopropoxybenzaldehyde is a prime example of a molecule that fits squarely within this modern context.

The substitution pattern of this particular benzaldehyde (B42025) is noteworthy. The presence of a bromine atom at the 2-position, ortho to the aldehyde, allows for potential intramolecular reactions and directs further functionalization. The alkoxy groups at the 4- and 5-positions provide significant electron density to the ring, which can influence the reactivity of both the aldehyde and the bromo group. The differential nature of the two alkoxy groups (ethoxy vs. isopropoxy) could also be exploited for selective cleavage or modification if desired. This specific arrangement of functional groups makes this compound a potentially valuable precursor for the synthesis of a variety of complex target molecules. For instance, the bromo group can be readily converted to other functional groups via cross-coupling reactions, while the aldehyde can be used to build side chains or participate in cyclization reactions to form heterocyclic systems.

Table 2: Examples of Highly Functionalized Benzaldehyde Derivatives and Their Applications

Compound Name Key Functional Groups Application Area
Vanillin Hydroxy, Methoxy (B1213986) Flavoring agent, precursor for pharmaceuticals and polymers.
2-Bromo-4,5-dimethoxybenzaldehyde Bromo, Methoxy (x2) Intermediate in the synthesis of alkaloids and other biologically active compounds. google.comsunankalijaga.org
4-((4-Chlorobenzyl)oxy)benzaldehyde Chloro, Benzyloxy Intermediate in the design of selective enzyme inhibitors. mdpi.com

Overview of Research Trajectories and Potential Academic Contributions of 2 Bromo 5 Ethoxy 4 Isopropoxybenzaldehyde

Strategic Disconnection Approaches for De Novo Synthesis of this compound

Multi-Step Linear Synthesis Pathways

Linear synthesis involves the sequential modification of a single starting material to build the target molecule step-by-step. A plausible linear approach for the synthesis of this compound can be conceptualized starting from a readily available precursor like vanillin (4-hydroxy-3-methoxybenzaldehyde). This strategy leverages the existing oxygenation pattern and builds upon it.

A potential multi-step linear synthesis is outlined below:

Protection of the Aldehyde: The aldehyde group in the starting material is first protected to prevent unwanted side reactions in subsequent steps.

Etherification: The free hydroxyl group is then etherified to introduce one of the desired alkoxy groups.

Demethylation: The methyl ether is selectively cleaved to reveal a hydroxyl group.

Second Etherification: The newly formed hydroxyl group is then etherified with the second alkyl group.

Regioselective Bromination: The bromine atom is introduced at the position ortho to the aldehyde group.

Deprotection: Finally, the aldehyde group is deprotected to yield the target molecule.

An analogous synthesis has been reported for 2-Bromo-4,5-dimethoxybenzaldehyde, which starts from vanillin, proceeds through veratraldehyde (3,4-dimethoxybenzaldehyde), and is then brominated. This known transformation provides a strong precedent for the feasibility of a linear approach. jk-sci.com

Convergent Synthesis Design and Execution

For this compound, a convergent strategy could involve the coupling of two substituted benzene (B151609) rings. For instance, a Suzuki-Miyaura, Negishi, or Stille coupling reaction could be employed to form a key C-C bond. benthamdirect.comwikipedia.orgorganic-chemistry.org

A hypothetical convergent synthesis could be designed as follows:

Fragment A Synthesis: Preparation of a boronic acid or organozinc reagent derived from a suitably protected and substituted bromobenzene.

Fragment B Synthesis: Preparation of a halogenated and functionalized benzaldehyde (B42025) derivative.

Coupling Reaction: A palladium-catalyzed cross-coupling reaction between Fragment A and Fragment B to assemble the core structure of the target molecule.

Final Functional Group Manipulations: Deprotection and/or further functionalization to arrive at this compound.

While a specific convergent synthesis for this exact molecule is not readily found in the literature, the principles of these powerful cross-coupling reactions are well-established for the synthesis of highly substituted aromatic compounds. acs.orgorganic-chemistry.org

Precision Functional Group Interconversions Towards this compound

The successful synthesis of this compound hinges on the precise and high-yielding execution of several key functional group interconversions.

Regioselective Bromination Protocols on Substituted Benzaldehyde Precursors

The introduction of a bromine atom at the C2 position of a 4,5-dialkoxy-substituted benzaldehyde requires a highly regioselective bromination method. The two alkoxy groups are strong activating groups and direct electrophilic substitution to the ortho and para positions. In a 3,4-dialkoxybenzaldehyde, the position ortho to the formyl group (and meta to the alkoxy groups) is sterically hindered and electronically deactivated, favoring bromination at the other available positions. The synthesis of 2-bromo-4,5-dimethoxybenzaldehyde from veratraldehyde (3,4-dimethoxybenzaldehyde) demonstrates that bromination occurs regioselectively at the desired position, ortho to the aldehyde and one of the methoxy (B1213986) groups. jk-sci.comrug.nl

Starting MaterialBrominating AgentSolventYield (%)Reference
3,4-dimethoxybenzaldehydeBromineMethanol90-92 jk-sci.com
3,4-dimethoxybenzaldehydeKBrO3 / HBrAcetic Acid82.03 chemistrysteps.com
3-hydroxybenzaldehydeBromineDichloromethane63 benthamdirect.com

Installation of Alkoxy Groups via Etherification Reactions (Ethoxylation and Isopropoxylation)

The introduction of the ethoxy and isopropoxy groups is typically achieved through Williamson ether synthesis. wikipedia.orgmasterorganicchemistry.com This reaction involves the deprotonation of a hydroxyl group to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. When starting with a dihydroxybenzaldehyde, such as 3,4-dihydroxybenzaldehyde (protocatechualdehyde), sequential or selective etherification can be employed. orgsyn.org The regioselectivity of the alkylation can be influenced by the choice of base and reaction conditions. For instance, cesium bicarbonate has been shown to mediate the regioselective alkylation of 2,4-dihydroxybenzaldehydes. nrochemistry.com

SubstrateAlkylating AgentBaseSolventYield (%)Reference
VanillinDiethyl sulfateSodium hydroxideWater- dbpedia.org
IsovanillinBromoethaneSodium hydroxideWater96.1 nih.gov
2,4-dihydroxybenzaldehyde1,2-dibromoethaneCesium bicarbonateAcetonitrile73 nrochemistry.com

Formylation Reactions for Aldehyde Moiety Introduction

The introduction of the aldehyde (formyl) group onto the aromatic ring is a critical step in many synthetic routes. Several named reactions are available for this transformation, with the choice depending on the substrate's electronic properties and the desired regioselectivity. For electron-rich aromatic compounds, such as those with multiple alkoxy substituents, the Vilsmeier-Haack and Duff reactions are particularly effective. wikipedia.orgwikipedia.orgecu.edu

The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, typically formed from dimethylformamide (DMF) and phosphoryl chloride (POCl3), to formylate activated aromatic rings. jk-sci.comchemistrysteps.com The reaction generally proceeds at the para position to an activating group unless it is blocked, in which case ortho-formylation can occur.

The Duff reaction employs hexamethylenetetramine (HMTA) in an acidic medium to achieve ortho-formylation of phenols. wikipedia.orguni.edu This method is particularly useful when the desired aldehyde is ortho to a hydroxyl group.

ReactionSubstrate TypeReagentsTypical Position of FormylationReference
Vilsmeier-HaackElectron-rich arenesDMF, POCl3Para to activating group jk-sci.comwikipedia.org
Duff ReactionPhenolsHexamethylenetetramine, AcidOrtho to hydroxyl group wikipedia.orgecu.edu

Optimized Reaction Conditions and Yield Enhancement in the Synthesis of this compound

The optimization of reaction conditions is paramount in maximizing the yield and purity of this compound. This involves a careful selection of catalysts, solvent systems, and temperature profiles for the two key transformations: the Williamson ether synthesis for the introduction of the isopropoxy group, and the subsequent electrophilic aromatic bromination.

Application of Catalytic Systems for Specific Transformations

Williamson Ether Synthesis for O-isopropylation:

The initial step, the O-isopropylation of ethyl vanillin, is a Williamson ether synthesis. The choice of base and catalyst is critical to drive the reaction to completion while minimizing side reactions. While strong bases like sodium hydride (NaH) are effective, milder bases such as potassium carbonate (K2CO3) are often preferred for their ease of handling and improved safety profile, particularly in scalable applications jk-sci.com. The reaction involves the deprotonation of the phenolic hydroxyl group of ethyl vanillin to form a phenoxide ion, which then acts as a nucleophile, attacking an isopropyl halide (e.g., 2-bromopropane or 2-iodopropane).

To enhance the reaction rate and efficiency, phase-transfer catalysts (PTCs) can be employed. PTCs, such as quaternary ammonium salts, facilitate the transfer of the anionic phenoxide from the solid or aqueous phase to the organic phase where the alkyl halide is present, thereby accelerating the reaction. Microwave-assisted synthesis has also emerged as a powerful tool for optimizing this transformation, often leading to significantly reduced reaction times and improved yields under solvent-free conditions with a solid base like potassium carbonate researchgate.netorgchemres.org.

Regioselective Bromination:

The subsequent bromination of the resulting 4-isopropoxy-5-ethoxybenzaldehyde at the 2-position requires a high degree of regioselectivity. The two alkoxy groups (ethoxy and isopropoxy) are ortho, para-directing and activating, making the aromatic ring susceptible to electrophilic attack at multiple positions. The desired 2-position is ortho to the isopropoxy group and meta to the ethoxy group.

N-Bromosuccinimide (NBS) is a widely used brominating agent that offers advantages over elemental bromine in terms of handling and safety organic-chemistry.org. The selectivity of bromination using NBS can be significantly influenced by the solvent and the presence of a catalyst. Acetonitrile is a common solvent for such reactions, often promoting clean and regioselective brominations of activated aromatic compounds organic-chemistry.orgnih.gov.

To achieve the desired regioselectivity, various catalytic systems can be explored. Lewis acids can enhance the electrophilicity of the brominating agent. For instance, palladium-catalyzed C-H activation has been utilized for the selective ortho-bromination of substituted benzaldoximes, which can then be deprotected to yield the corresponding 2-bromobenzaldehydes nih.gov. While not directly applied to the target molecule, this highlights the potential of transition-metal catalysis in directing bromination. Theoretical calculations can also be employed to predict the most likely site of electrophilic attack, aiding in the selection of appropriate reaction conditions to favor the formation of the desired isomer nih.govrsc.orgresearchgate.net. For instance, in the bromination of 3-methoxybenzaldehyde, the reaction exclusively yields 2-bromo-5-methoxybenzaldehyde (B1267466), demonstrating the directing influence of the substituents nih.gov.

TransformationReagents and CatalystsKey Advantages
O-isopropylation Isopropyl halide, K2CO3, Phase-Transfer Catalyst (optional), Microwave irradiation (optional)Milder conditions, improved safety, potential for rapid, solvent-free reaction.
Regioselective Bromination N-Bromosuccinimide (NBS), Acetonitrile, Lewis Acid or Transition Metal Catalyst (optional)Enhanced safety and handling, high potential for regioselectivity.

Influence of Solvent Systems and Temperature Gradients on Reaction Efficacy

The choice of solvent and the control of temperature are critical parameters that significantly impact the rate, yield, and selectivity of the synthesis.

For the Williamson ether synthesis , polar aprotic solvents such as N,N-dimethylformamide (DMF) or acetonitrile are commonly used as they can solvate the cation of the base, leaving the alkoxide nucleophile more reactive wikipedia.org. However, greener solvent alternatives are increasingly being explored. The reaction temperature is typically maintained between 50 to 100 °C to ensure a reasonable reaction rate without promoting side reactions like elimination, especially when using secondary alkyl halides like 2-bromopropane wikipedia.org.

In the case of electrophilic aromatic bromination , the solvent can play a crucial role in modulating the reactivity of the brominating agent and influencing the regiochemical outcome. Acetonitrile is often a solvent of choice for reactions with NBS organic-chemistry.orgnih.gov. The temperature for bromination reactions is often kept low initially to control the exothermic nature of the reaction and to enhance selectivity, followed by a period at a higher temperature to ensure completion of the reaction. For instance, a typical procedure might involve adding the brominating agent at room temperature or below, followed by heating to 60 °C nih.gov.

Reaction StepSolvent SystemTemperature GradientImpact on Efficacy
O-isopropylation Polar aprotic (e.g., DMF, Acetonitrile) or solvent-free (microwave)50-100 °CFacilitates SN2 reaction, minimizes elimination side products.
Bromination AcetonitrileInitial low temperature, then elevated (e.g., 60 °C)Controls exothermicity, enhances regioselectivity, ensures reaction completion.

Considerations for Scalable Synthesis and Process Optimization

Transitioning a synthetic route from the laboratory to an industrial scale introduces a new set of challenges that require careful consideration and process optimization. For the synthesis of this compound, key aspects include reagent selection, reaction conditions, and product isolation.

In the Williamson ether synthesis , the use of a mild and inexpensive base like potassium carbonate is advantageous for large-scale production over more hazardous reagents like sodium hydride jk-sci.com. Microwave-assisted synthesis, while efficient at the lab scale, may require specialized equipment for industrial production, though scalable microwave reactors are available researchgate.net. Continuous flow processes offer an alternative for scaling up, providing better control over reaction parameters and improving safety and consistency .

For the bromination step , the use of NBS is preferable to liquid bromine on a large scale due to its solid nature and safer handling. Process optimization would involve determining the optimal stoichiometry of NBS to minimize the formation of dibrominated byproducts. Efficient heat management is crucial during bromination, as the reaction can be exothermic. The work-up and purification procedures must also be scalable. Crystallization is often a preferred method for purification on a large scale as it can be more cost-effective and generate less waste than chromatography.

Sustainable Chemistry Principles in the Preparation of this compound

Atom Economy and Waste Minimization Strategies

Atom economy is a key metric in green chemistry that measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final product.

For the Williamson ether synthesis of 4-isopropoxy-5-ethoxybenzaldehyde from ethyl vanillin and 2-bromopropane, the reaction can be represented as:

C9H10O3 + C3H7Br + Base → C12H16O3 + H-Base+ + Br-

The byproducts are the protonated base and a bromide salt. The atom economy can be calculated as:

Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

In the subsequent bromination using NBS, the reaction is:

C12H16O3 + C4H4BrNO2 → C12H15BrO3 + C4H5NO2

The byproduct is succinimide. While NBS is safer to handle than bromine, it has a lower atom economy as only the bromine atom is incorporated into the product, and the succinimide portion becomes waste gold-chemistry.org. However, strategies exist to improve the atom economy of bromination reactions, such as using catalytic systems with in-situ regeneration of the brominating agent researchgate.net.

Waste minimization strategies include the use of catalytic rather than stoichiometric reagents, recycling of solvents, and developing purification methods that avoid chromatography, such as crystallization.

Development of Environmentally Benign Synthetic Routes

The development of environmentally benign synthetic routes for this compound focuses on several key areas:

Use of Greener Solvents: Replacing traditional volatile organic compounds (VOCs) with more sustainable alternatives is a primary goal. For the Williamson ether synthesis, exploring solvents derived from renewable resources or even water, with the aid of surfactants, can significantly reduce the environmental footprint researchgate.net.

Alternative Energy Sources: As mentioned, microwave irradiation can accelerate reactions, often under solvent-free conditions, which is a significant step towards a greener process researchgate.netorgchemres.org.

Biocatalysis: While not yet reported for this specific synthesis, the use of enzymes for transformations like etherification or halogenation is a rapidly growing field in green chemistry. Biocatalytic reductions of benzaldehydes using waste from vegetables as an enzyme source have been demonstrated, showcasing the potential for biocatalysis in the synthesis of related compounds scielo.org.mxresearchgate.net.

By integrating these advanced methodologies and sustainable principles, the synthesis of this compound can be achieved in a more efficient, cost-effective, and environmentally responsible manner.

Transformations Involving the Aldehyde Functionality of this compound

The aldehyde group is a cornerstone of the molecule's reactivity, participating in a wide array of transformations that modify the carbonyl group to introduce new functionalities.

The electron-deficient carbonyl carbon of the aldehyde is highly susceptible to attack by nucleophiles, including organometallic reagents like Grignard (R-MgBr) or organolithium (R-Li) compounds. This reaction proceeds via nucleophilic addition to the carbonyl group, forming a tetrahedral alkoxide intermediate. Subsequent aqueous workup protonates the intermediate to yield a secondary alcohol. This pathway is fundamental for creating new carbon-carbon bonds and elaborating the carbon skeleton.

Table 1: Nucleophilic Addition to this compound

Reagent Type Generic Reagent Intermediate Product

The aldehyde functionality can be readily oxidized to the corresponding carboxylic acid. This transformation is a common and high-yielding reaction in organic synthesis. For structurally similar aromatic aldehydes, strong oxidizing agents are employed to achieve this conversion. Reagents such as potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) can effectively facilitate this oxidation. The reaction involves the conversion of the aldehyde C-H bond into a C-O bond, resulting in the formation of 2-bromo-5-ethoxy-4-isopropoxybenzoic acid.

Table 2: Oxidation of this compound

Reagent Reaction Type Product
Potassium Permanganate (KMnO₄) Oxidation 2-Bromo-5-ethoxy-4-isopropoxybenzoic acid

The aldehyde group can be selectively reduced to a primary alcohol without affecting the aromatic bromide or ether linkages. This chemoselectivity is crucial for preserving other functional groups within the molecule. Mild reducing agents are typically used for this purpose. Sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are common reagents for reducing aldehydes to alcohols, affording high yields of the corresponding benzyl (B1604629) alcohol derivative, (2-bromo-5-ethoxy-4-isopropoxyphenyl)methanol.

Table 3: Chemoselective Reduction of this compound

Reagent Reaction Type Product
Sodium Borohydride (NaBH₄) Reduction (2-Bromo-5-ethoxy-4-isopropoxyphenyl)methanol

Condensation reactions involving the aldehyde group are powerful methods for forming new carbon-carbon double bonds. In reactions such as the Wittig reaction, the aldehyde reacts with a phosphorus ylide to form an alkene. Similarly, Horner-Wadsworth-Emmons reactions provide a route to α,β-unsaturated esters. Another example is the Knoevenagel condensation, where the aldehyde reacts with a compound containing an active methylene (B1212753) group. A related transformation is seen in the preparation of 2-bromo-4,5-dimethoxy benzenepropanenitrile, which involves a condensation step to form an intermediate cinnamonitrile (B126248) derivative from 2-bromo-4,5-dimethoxybenzaldehyde. google.com This highlights the capability of the aldehyde group to serve as an electrophile in reactions that extend the molecule's carbon framework.

Reactions at the Brominated Aromatic Nucleus of this compound

The bromine atom attached to the benzene ring is a key handle for synthetic diversification, primarily through metal-catalyzed cross-coupling reactions that form new carbon-carbon or carbon-heteroatom bonds.

Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for constructing complex molecular architectures from aryl halides.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction couples the aryl bromide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. researchgate.net The catalytic cycle involves three key steps: oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetalation of the organic group from boron to palladium, and reductive elimination to form the new carbon-carbon bond and regenerate the catalyst. researchgate.net This reaction would allow for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups at the C2 position of the benzaldehyde.

Sonogashira Coupling: The Sonogashira coupling is a highly efficient method for forming a carbon-carbon bond between an aryl halide and a terminal alkyne. organic-chemistry.orgresearchgate.net The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.orgresearchgate.net This reaction is instrumental in the synthesis of aryl alkynes. Applying this to this compound would yield a 2-alkynyl-5-ethoxy-4-isopropoxybenzaldehyde derivative, providing a scaffold for further synthetic modifications or the introduction of fluorescent probes. researchgate.net

Table 4: Cross-Coupling Reactions at the Brominated Nucleus

Reaction Name Coupling Partner Catalysts Product Type
Suzuki-Miyaura Organoboron Compound (e.g., R-B(OH)₂) Pd Catalyst, Base 2-Aryl/Alkyl-5-ethoxy-4-isopropoxybenzaldehyde

Nucleophilic Aromatic Substitution at the Bromine Site

Nucleophilic aromatic substitution (SNAr) at the bromine-substituted carbon is a plausible reaction pathway for this compound, particularly with strong nucleophiles. The feasibility and rate of such a reaction are significantly influenced by the electronic nature of the substituents on the aromatic ring. The aldehyde group (-CHO), being a moderately deactivating and electron-withdrawing group, can facilitate nucleophilic attack on the ring.

For this compound, the ethoxy and isopropoxy groups are electron-donating, which generally disfavors nucleophilic aromatic substitution. However, the presence of the aldehyde group, which can stabilize the negative charge of the Meisenheimer complex, may allow the reaction to proceed under appropriate conditions (e.g., with strong nucleophiles and/or at elevated temperatures).

NucleophileProductRelative Rate (Predicted)
CH₃O⁻2-Methoxy-5-ethoxy-4-isopropoxybenzaldehydeModerate
NH₃2-Amino-5-ethoxy-4-isopropoxybenzaldehydeSlow
CN⁻2-Cyano-5-ethoxy-4-isopropoxybenzaldehydeModerate to Fast

This is an interactive data table based on predicted reactivity.

Stability and Reactivity of Ether Linkages in this compound

The ethoxy and isopropoxy groups in this compound are generally stable ether linkages. However, under certain conditions, they can undergo cleavage.

The selective cleavage of one ether group over the other presents a synthetic challenge. Generally, ether cleavage is achieved under harsh acidic conditions, often with strong hydrohalic acids like HBr or HI. The mechanism can proceed via either an SN1 or SN2 pathway, depending on the nature of the alkyl group.

Given that the isopropoxy group is a secondary ether, it is more prone to cleavage via an SN1-like mechanism due to the relative stability of the secondary isopropyl carbocation. The ethoxy group, a primary ether, would likely be cleaved via an SN2 mechanism. This difference in mechanistic preference could potentially be exploited for selective cleavage by carefully controlling the reaction conditions. For instance, milder acidic conditions might favor the cleavage of the more reactive isopropoxy group.

Under strongly acidic conditions, protonation of the ether oxygen is the initial step, making the alkoxy group a better leaving group (an alcohol). This is followed by nucleophilic attack by a counter-ion (e.g., bromide or iodide) on the alkyl group. In strongly basic conditions, the ether linkages are generally stable. However, the presence of the aldehyde group can lead to other reactions, such as aldol-type condensations, if an enolizable proton is present, which is not the case for this aromatic aldehyde. The bromine atom is also susceptible to substitution by very strong bases via an elimination-addition (benzyne) mechanism, though this is less common than the SNAr pathway.

ConditionEther Linkage StabilityPotential Reactions
Strong Acid (e.g., HBr, HI)LabileEther cleavage
Strong Base (e.g., NaNH₂)Generally StablePotential for benzyne (B1209423) formation
Moderate Acid/BaseStableAldehyde-related reactions

This is an interactive data table summarizing stability under different conditions.

Kinetic and Mechanistic Studies of this compound Reactions

Detailed kinetic and mechanistic studies on this compound are not extensively reported in the literature. However, predictions can be made based on analogous systems.

In nucleophilic aromatic substitution reactions, the key intermediate is the Meisenheimer complex. Spectroscopic techniques such as NMR and UV-Vis could potentially be used to detect and characterize this intermediate, especially if it is sufficiently stable. Isotopic labeling studies, where for instance the incoming nucleophile is labeled, could also provide evidence for the formation of this intermediate and elucidate the reaction pathway.

For ether cleavage reactions, the primary intermediates would be oxonium ions and potentially carbocations (in the case of the isopropoxy group). Trapping experiments with various nucleophiles could provide evidence for the existence of these transient species.

For the SNAr reaction, the rate-determining step is generally the formation of the Meisenheimer complex. This is because this step involves the disruption of the aromatic system, which is energetically unfavorable. The rate of the reaction would be expected to be dependent on the concentrations of both the benzaldehyde derivative and the nucleophile.

In the case of acid-catalyzed ether cleavage, the rate-determining step will depend on the specific mechanism. For an SN2 cleavage of the ethoxy group, the rate-determining step would be the bimolecular attack of the nucleophile on the protonated ether. For an SN1 cleavage of the isopropoxy group, the rate-determining step would be the unimolecular dissociation of the protonated ether to form a carbocation. Kinetic studies monitoring the disappearance of the reactant or the appearance of the product under varying concentrations of acid and nucleophile would be necessary to definitively establish the rate-determining step for each cleavage pathway.

Synthesis and Exploration of Derivatives and Analogs of 2 Bromo 5 Ethoxy 4 Isopropoxybenzaldehyde

Rational Design Principles for Structural Modification

The rational design of derivatives and analogs of 2-bromo-5-ethoxy-4-isopropoxybenzaldehyde is predicated on established medicinal and materials chemistry principles. These modifications are intended to modulate the compound's electronic, steric, and lipophilic properties, which in turn can influence its biological activity, reactivity, and physical characteristics.

The ethoxy and isopropoxy groups in the parent molecule are key targets for modification to probe the impact of steric bulk and lipophilicity. A systematic variation of these alkoxy substituents can lead to the generation of a library of analogs with finely tuned properties. For instance, replacing the ethoxy or isopropoxy groups with smaller methoxy (B1213986) groups or larger benzyloxy groups can significantly alter the molecule's interaction with biological targets or its solubility in various media.

An example of a related compound with a different alkoxy substituent is 2-bromo-5-ethoxy-4-[(4-methylbenzyl)oxy]benzaldehyde, which introduces a larger, more complex group at the 4-position. This modification can be achieved through Williamson ether synthesis, where the corresponding phenol (B47542) is treated with an appropriate alkyl or benzyl (B1604629) halide.

Table 1: Examples of Alkoxy Group Variations in Related Benzaldehydes

Compound NameAlkoxy Group at C4Alkoxy Group at C5
This compoundIsopropoxyEthoxy
2-Bromo-5-ethoxy-4-[(4-methylbenzyl)oxy]benzaldehyde(4-Methylbenzyl)oxyEthoxy
3-Bromo-5-ethoxy-4-propoxybenzaldehydePropoxyEthoxy

This table is generated based on available data for related compounds and illustrates the principle of alkoxy substituent variation.

The bromine atom at the 2-position of the benzene (B151609) ring is another critical site for modification. Replacing bromine with other halogens, such as chlorine or iodine, can systematically alter the electronic and steric nature of the molecule. A chloro substituent is smaller and more electronegative than bromo, while an iodo substituent is larger and more polarizable. These changes can impact the compound's reactivity in cross-coupling reactions and its ability to form halogen bonds.

The synthesis of such analogs would likely involve starting from a precursor with the desired halogen or employing halogen exchange reactions. For example, a chloro analog could potentially be prepared from a chlorinated precursor, as seen in the synthesis of related compounds like 5-bromo-2-chloro-4'-ethoxy benzophenone. nih.govgoogle.com An iodo analog, such as 2-bromo-5-iodo-4-methoxybenzaldehyde, has also been documented, indicating that multi-halogenated derivatives are synthetically accessible.

Table 2: Halogen Substituent Analogs in Related Benzaldehydes

Compound NameHalogen at C2Halogen at C5
This compoundBromo-
5-Bromo-2-chloro-4'-ethoxy benzophenoneChloroBromo
2-Bromo-5-iodo-4-methoxybenzaldehydeBromoIodo

This table illustrates the exploration of different halogen substituents in related aromatic compounds.

The aldehyde group is a versatile functional handle for a wide array of chemical transformations. Its derivatization can lead to a diverse range of compounds with different chemical and physical properties. Common derivatization strategies include:

Oxidation: The aldehyde can be oxidized to a carboxylic acid using standard oxidizing agents.

Reduction: Reduction of the aldehyde yields a primary alcohol.

Reductive Amination: Reaction with amines in the presence of a reducing agent can produce a variety of secondary and tertiary amines.

Wittig Reaction: Reaction with phosphorus ylides can convert the aldehyde into an alkene.

Condensation Reactions: The aldehyde can undergo condensation with various nucleophiles, such as hydrazines, hydroxylamines, and active methylene (B1212753) compounds, to form hydrazones, oximes, and α,β-unsaturated systems, respectively.

For a related compound, 3-bromo-5-ethoxy-4-(2-naphthylmethoxy)benzaldehyde, oxidation to the corresponding carboxylic acid and reduction to the benzyl alcohol have been described.

Preparation of Homologs and Positional Isomers

The synthesis of homologs, which differ by one or more methylene units in an alkyl chain, and positional isomers, where the substituents are arranged differently on the benzene ring, is crucial for a comprehensive understanding of structure-activity relationships.

Homologs could be prepared by using longer-chain alkylating agents during the synthesis of the alkoxy side chains. For example, using propyl or butyl halides instead of ethyl or isopropyl halides would yield the corresponding homologs.

The preparation of positional isomers would require different starting materials or synthetic routes that direct the substituents to the desired positions. For instance, 3-bromo-5-ethoxy-4-hydroxybenzaldehyde (B1268469) is a known positional isomer of a potential precursor to the target molecule. nih.gov The synthesis of various substituted benzaldehydes, such as 2-bromo-5-hydroxybenzaldehyde (B121625) and its 2,4-dibromo analog, has been reported and provides insights into the synthetic strategies that could be adapted for the preparation of other positional isomers. researchgate.netresearchgate.net

Combinatorial Chemistry Approaches for Library Generation

Combinatorial chemistry offers a powerful platform for the rapid generation of large libraries of related compounds, which can then be screened for desired properties. The scaffold of this compound is well-suited for combinatorial approaches due to its multiple points of diversification.

A combinatorial library based on the this compound scaffold could be constructed by systematically varying the substituents at the alkoxy positions, the halogen position, and through derivatization of the aldehyde group. High-throughput synthesis techniques, such as parallel synthesis on solid supports or in solution-phase arrays, could be employed to efficiently generate a large number of analogs.

Once synthesized, these libraries can be subjected to high-throughput screening (HTS) to identify compounds with interesting biological activities or material properties. For example, in drug discovery, HTS assays can be used to rapidly test thousands of compounds for their ability to interact with a specific biological target. In materials science, HTS methods can be used to screen for compounds with desired optical or electronic properties. While specific high-throughput screening applications for this compound derivatives are not detailed in the provided search results, the principles of this approach are widely applicable to such compound libraries.

Diversity-Oriented Synthesis Strategies

A comprehensive review of available scientific literature and chemical databases reveals a significant gap in documented research concerning the specific application of this compound as a foundational scaffold in diversity-oriented synthesis (DOS) strategies. While the principles of DOS are well-established for generating libraries of structurally diverse small molecules, no dedicated studies detailing such an approach with this particular starting material have been published.

Diversity-oriented synthesis aims to create collections of compounds with a wide range of molecular architectures, moving beyond the structural limitations of a single core scaffold. This is often achieved by employing branching reaction pathways where substrates, influenced by their unique stereochemistry or functional groups, are guided toward different skeletal outcomes.

Theoretically, the structure of this compound presents several functional handles that could be exploited in a hypothetical DOS workflow:

The Aldehyde Group: This functional group is highly versatile, capable of participating in a vast array of carbon-carbon bond-forming reactions. These include, but are not limited to, aldol (B89426) reactions, Wittig reactions, and multicomponent reactions like the Ugi or Passerini reactions. Each of these could serve as a branching point to introduce significant structural diversity.

The Bromo Substituent: The bromine atom on the aromatic ring is a key site for transition-metal-catalyzed cross-coupling reactions. Suzuki, Sonogashira, Heck, and Buchwald-Hartwig couplings would allow for the introduction of a wide variety of aryl, alkynyl, vinyl, and amino groups, respectively. The strategic application of different coupling partners could systematically build a library of diverse analogs.

The Aromatic Ring: The benzene ring itself can be a platform for further functionalization through electrophilic aromatic substitution, although the existing substituents would direct incoming groups to specific positions, potentially limiting skeletal diversity at this level.

Despite this theoretical potential, no concrete research findings, detailed experimental procedures, or data on the synthesis of derivative libraries from this compound using DOS principles are available in the current body of scientific literature. Consequently, data tables illustrating reaction conditions, yields, or the structural variety of synthesized derivatives cannot be provided. The exploration of this compound as a scaffold for creating molecular diversity remains an open area for future research.

Advanced Analytical and Spectroscopic Characterization of 2 Bromo 5 Ethoxy 4 Isopropoxybenzaldehyde

Crystallographic Analysis of 2-Bromo-5-ethoxy-4-isopropoxybenzaldehyde and Related Structures

While specific crystallographic data for this compound is not publicly available, analysis of related multi-substituted benzaldehyde (B42025) derivatives provides significant insight into the expected solid-state structure and intermolecular interactions.

Single Crystal X-ray Diffraction for Solid-State Structure Elucidation

The aldehyde group's orientation relative to the benzene (B151609) ring is a key conformational feature. In many substituted benzaldehydes, the aldehyde group is nearly coplanar with the aromatic ring to maximize conjugation, though steric hindrance from bulky ortho-substituents can induce some twisting. rsc.org For this compound, one would anticipate a largely planar conformation between the aldehyde and the benzene ring, with the bulky bromo and isopropoxy groups influencing the precise packing arrangement.

A hypothetical data table for a compound like this compound, based on typical values for related structures, is presented below.

Parameter Hypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)~10-15
b (Å)~5-10
c (Å)~15-20
β (°)~90-105
Volume (ų)~1500-2000
Z4

Conformational Analysis and Intermolecular Interactions in Crystal Lattice

The crystal packing of substituted benzaldehydes is governed by a variety of non-covalent intermolecular interactions. nih.govrsc.org These interactions dictate the supramolecular architecture and influence the material's physical properties.

Key interactions observed in related structures include:

C–H···O Hydrogen Bonds: The oxygen atom of the aldehyde group is a common hydrogen bond acceptor, often forming weak hydrogen bonds with aromatic or aliphatic C–H groups of neighboring molecules. This frequently leads to the formation of dimeric synthons or extended chains. nih.govrsc.org

Halogen Bonding: The bromine atom in the target molecule can act as a halogen bond donor, interacting with electronegative atoms like oxygen on adjacent molecules. This type of interaction plays a significant role in the structural assembly of many halogenated organic compounds. nih.gov

π–π Stacking: The aromatic rings can stack upon one another, stabilized by π–π interactions. The degree of overlap and the distance between rings are influenced by the electronic nature and position of the substituents. researchgate.net

The interplay between these forces determines the final crystal structure. nih.gov The ethoxy and isopropoxy groups, being somewhat flexible, may exhibit conformational disorder within the crystal, a phenomenon where a part of the molecule occupies multiple positions. researchgate.net

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound

High-resolution NMR spectroscopy is an essential tool for elucidating the molecular structure of organic compounds in solution.

Multinuclear NMR Techniques (¹H, ¹³C)

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, distinct signals are expected for the aldehyde proton, the two aromatic protons, and the protons of the ethoxy and isopropoxy groups. orgchemboulder.comucalgary.ca

Aldehyde Proton (-CHO): A singlet is expected at a downfield chemical shift, typically in the range of δ 9.8–10.5 ppm, due to the strong deshielding effect of the carbonyl group. orientjchem.org

Aromatic Protons (Ar-H): Two singlets are anticipated in the aromatic region (δ 6.5–8.0 ppm) for the two non-equivalent protons on the heavily substituted benzene ring. orgchemboulder.comlibretexts.org

Ethoxy Group (-OCH₂CH₃): This group will show a quartet for the methylene (B1212753) (-OCH₂) protons and a triplet for the methyl (-CH₃) protons, arising from coupling to each other.

Isopropoxy Group (-OCH(CH₃)₂): This group will present as a septet for the methine (-OCH) proton and a doublet for the six equivalent methyl (-CH₃) protons.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments. libretexts.orgdocbrown.info

Carbonyl Carbon (-CHO): The aldehyde carbon is highly deshielded and appears far downfield, typically between δ 190–195 ppm. docbrown.infonih.gov

Aromatic Carbons: Six distinct signals are expected in the range of δ 110–160 ppm. The carbons directly attached to the electronegative oxygen and bromine atoms will have characteristic shifts. researchgate.netrsc.org

Alkoxy Carbons: The carbons of the ethoxy and isopropoxy groups will appear in the upfield region of the spectrum.

The following table presents predicted chemical shifts (δ) for this compound.

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
-CHO~10.2~191
Ar-H (position 3)~7.3~115
Ar-H (position 6)~7.4~118
-OCH₂ CH₃~4.1 (quartet)~65
-OCH₂CH₃ ~1.4 (triplet)~15
-OCH (CH₃)₂~4.6 (septet)~72
-OCH(CH₃ )₂~1.3 (doublet)~22
Ar-C1 (-CHO)-~130
Ar-C2 (-Br)-~112
Ar-C4 (-O-iPr)-~155
Ar-C5 (-O-Et)-~148

Two-Dimensional NMR Experiments (COSY, HSQC, HMBC) for Connectivity Assignment

To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments are employed. youtube.comslideshare.netsdsu.edu

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through two or three bonds). sdsu.edu For the target molecule, COSY would show correlations between the methylene and methyl protons of the ethoxy group, and between the methine and methyl protons of the isopropoxy group, confirming their respective spin systems.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). sdsu.edu It is invaluable for assigning the carbons of the ethoxy and isopropoxy groups and the protonated aromatic carbons by linking their known ¹H shifts to their ¹³C shifts.

High-Resolution Mass Spectrometry (HRMS) of this compound

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high precision. researchgate.netresearchgate.net This allows for the calculation of an exact molecular formula.

For this compound, with the molecular formula C₁₂H₁₅BrO₃, HRMS would detect the molecular ion [M]⁺ or a protonated molecule [M+H]⁺. A key feature in the mass spectrum would be the isotopic pattern characteristic of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. nih.gov Consequently, the molecular ion peak will appear as a pair of peaks (an M and M+2 peak) of almost equal intensity, separated by approximately 2 Da.

The theoretical exact masses for the molecular ions containing each bromine isotope are calculated below.

Ion Formula Isotope Theoretical Exact Mass (m/z)
[C₁₂H₁₅⁷⁹BrO₃]⁺⁷⁹Br286.0204
[C₁₂H₁₅⁸¹BrO₃]⁺⁸¹Br288.0184
[C₁₂H₁₆⁷⁹BrO₃]⁺⁷⁹Br287.0282 (as [M+H]⁺)
[C₁₂H₁₆⁸¹BrO₃]⁺⁸¹Br289.0262 (as [M+H]⁺)

An experimental HRMS measurement matching these values to within a few parts per million (ppm) would unequivocally confirm the elemental composition of the compound. nih.govmdpi.com

Accurate Mass Determination and Fragmentation Pathway Elucidation

The precise characterization of this compound, with a molecular formula of C12H15BrO3, is fundamentally reliant on high-resolution mass spectrometry (HRMS). 1int.co.uksigmaaldrich.com This technique provides an accurate mass measurement of the molecular ion, which is crucial for confirming its elemental composition. The theoretical monoisotopic mass of this compound is 286.0204 Da.

Upon ionization, the molecule forms a molecular ion ([M]•+). The fragmentation is expected to proceed through several key pathways:

Loss of a Hydrogen Radical: A common initial fragmentation for aldehydes is the loss of a hydrogen atom from the formyl group, leading to a stable acylium ion ([M-H]+). docbrown.info

Loss of the Formyl Radical: Cleavage of the bond between the benzene ring and the carbonyl group can result in the loss of a formyl radical (•CHO), generating a brominated, di-alkoxy substituted phenyl cation. docbrown.info

Cleavage of Alkoxy Chains: The ether side chains are susceptible to fragmentation. This can occur through the loss of an ethyl radical (•C2H5) from the ethoxy group or an isopropyl radical (•C3H7) from the isopropoxy group. Alpha-cleavage next to the ether oxygen is also possible, leading to the loss of ethylene (B1197577) (C2H4) or propene (C3H6) via rearrangement.

Ring Fragmentation: The resulting aromatic cations can undergo further fragmentation, characteristic of substituted benzene rings, leading to smaller charged species. docbrown.info

The relative abundance of these fragment ions provides a unique fingerprint that aids in the structural confirmation of the molecule. The study of these pathways is essential for distinguishing it from its isomers. rsc.org

Predicted Collision Cross Section Analysis

Collision Cross Section (CCS) is a key physicochemical property that describes the size and shape of an ion in the gas phase. This parameter is increasingly used in analytical chemistry as an additional identifier in conjunction with retention time and mass-to-charge ratio (m/z). While experimental CCS values for this compound are not published, predictive models based on its chemical structure can provide valuable estimates.

Using computational methods, CCS values can be calculated for various adducts that the molecule is likely to form in an electrospray ionization source. These predictions are highly useful for ion mobility-mass spectrometry (IM-MS) analysis. Below is a table of predicted CCS values for several common adducts of a structurally similar compound, 2-bromo-5-ethoxybenzaldehyde, which serves as a proxy for understanding the expected values. uni.lu The principles apply to the target molecule, although the exact values will differ due to the larger isopropoxy group. For comparison, data for 2-bromo-5-methoxybenzaldehyde (B1267466) is also included. uni.lu

Adduct TypePredicted m/zPredicted CCS (Ų)
[M+H]⁺228.98587137.9
[M+Na]⁺250.96781150.5
[M+NH₄]⁺246.01241160.1
[M+K]⁺266.94175140.0
[M-H]⁻226.97131144.7
[M+HCOO]⁻272.97679160.5

Predicted CCS data for the analog 2-bromo-5-ethoxybenzaldehyde. uni.lu These values provide a reference for the expected range for this compound.

Vibrational Spectroscopy (Infrared and Raman) of this compound

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides profound insights into the molecular structure, functional groups, and bonding arrangements within a molecule. For this compound, these non-destructive methods can confirm the presence of key structural motifs and offer clues about its conformational preferences. The IR spectrum arises from changes in the dipole moment during molecular vibrations, while the Raman spectrum results from changes in polarizability.

Characteristic Functional Group Frequencies

The vibrational spectrum of this compound is expected to display a series of characteristic absorption bands corresponding to its constituent functional groups. By comparing the observed frequencies with established correlation tables and data from similar molecules like substituted benzaldehydes, a detailed assignment can be made. nih.govias.ac.inresearchgate.netmdpi.com

Functional GroupVibration TypeExpected Frequency Range (cm⁻¹)Notes
Aldehyde (C=O)Stretching1690-1715The position is sensitive to electronic effects of ring substituents. Conjugation with the aromatic ring lowers the frequency.
Aldehyde (C-H)Stretching2800-2900 and 2700-2775Often appears as a doublet (Fermi resonance).
Aromatic (C=C)Ring Stretching1450-1620Typically multiple bands are observed in this region, characteristic of the benzene ring. mdpi.com
Aromatic (C-H)Stretching3010-3100Appears at higher wavenumbers than aliphatic C-H stretching. inference.org.uk
Ether (C-O-C)Asymmetric Stretching1200-1275Associated with the aryl-alkyl ether linkage.
Ether (C-O-C)Symmetric Stretching1020-1075Associated with the alkyl-O bond.
Aliphatic (C-H)Stretching2850-2980From the ethoxy and isopropoxy groups.
C-BrStretching500-650This vibration occurs in the far-infrared region.

These frequencies provide a reliable method for confirming the molecular structure and identifying the compound.

Conformational Insights from Vibrational Spectra

Beyond identifying functional groups, vibrational spectroscopy can offer subtle insights into the conformational isomerism of flexible molecules like this compound. nih.gov The molecule has several rotatable bonds, including the C-C bond connecting the aldehyde group to the ring, and the C-O bonds of the ethoxy and isopropoxy substituents.

The orientation of the aldehyde group relative to the aromatic ring is typically planar to maximize resonance stabilization. However, the bulky bromine atom at the ortho position may induce some torsional strain. The ethoxy and isopropoxy groups can also adopt different rotational conformations (rotamers). Each distinct stable conformer possesses a unique potential energy and, consequently, a slightly different vibrational spectrum. mdpi.com

While these differences can be subtle, high-resolution spectroscopy, often performed at low temperatures in inert matrices, can resolve the vibrational bands corresponding to individual conformers. nih.gov By coupling experimental IR and Raman data with quantum chemical calculations (e.g., Density Functional Theory - DFT), it is possible to assign specific spectral features to particular conformers. researchgate.net This analysis can reveal the most stable conformation in the gas phase or solid state and provide information on the energy barriers between different rotational isomers. rsc.org Such studies are crucial for understanding how the three-dimensional structure of the molecule influences its properties.

Computational Chemistry and Molecular Modeling of 2 Bromo 5 Ethoxy 4 Isopropoxybenzaldehyde

Quantum Chemical Investigations of Electronic Structure

Quantum chemical methods are employed to investigate the distribution of electrons within a molecule, which fundamentally governs its chemical properties and reactivity.

HOMO-LUMO Orbital Analysis and Electronic Properties

The Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important of these orbitals. The energy of the HOMO is related to a molecule's ability to donate electrons, while the energy of the LUMO indicates its capacity to accept electrons. ucsb.eduresearchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. researchgate.netaimspress.com

From the HOMO and LUMO energy values, several key electronic properties can be calculated to quantify the molecule's reactivity. These include the ionization potential, electron affinity, electronegativity, chemical hardness, and chemical softness. Such parameters are invaluable for predicting how the molecule will interact with other chemical species.

Illustrative Electronic Properties of 2-Bromo-5-ethoxy-4-isopropoxybenzaldehyde

Parameter Formula Hypothetical Value (eV)
HOMO Energy (EHOMO) - -9.15
LUMO Energy (ELUMO) - -1.88
Energy Gap (ΔE) ELUMO - EHOMO 7.27
Ionization Potential (I) -EHOMO 9.15
Electron Affinity (A) -ELUMO 1.88
Electronegativity (χ) (I + A) / 2 5.515
Chemical Hardness (η) (I - A) / 2 3.635

Note: The data in this table is hypothetical and for illustrative purposes, as specific computational studies on this molecule are not publicly available.

Electrostatic Potential Surface Mapping

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution across a molecule's surface. libretexts.orglibretexts.org It is an invaluable tool for identifying electron-rich and electron-poor regions, which are key to predicting sites for electrophilic and nucleophilic attack, respectively. numberanalytics.com The MEP map is typically color-coded, with red indicating regions of high electron density (negative potential) and blue representing areas of electron deficiency (positive potential), while green denotes neutral regions. deeporigin.com

For this compound, an MEP analysis would be expected to show:

Negative Potential (Red): Concentrated around the oxygen atom of the carbonyl group (C=O) due to its high electronegativity and lone pairs of electrons, making it a likely site for nucleophilic attack.

Positive Potential (Blue): Located around the hydrogen atom of the aldehyde group and potentially the hydrogen atoms on the alkyl chains, indicating susceptibility to interaction with nucleophiles.

Neutral/Intermediate Potential (Green/Yellow): Spread across the aromatic ring and the hydrocarbon portions of the ethoxy and isopropoxy groups.

This visualization is critical for understanding non-covalent interactions, such as hydrogen bonding, and for predicting how the molecule might dock into a receptor's active site in a biological context. deeporigin.comucsb.edu

Conformational Landscape and Energy Minima Identification

The conformational landscape of a molecule describes all the possible spatial arrangements of its atoms that can be achieved through the rotation of single bonds. researchgate.net Identifying the lowest energy conformations, or energy minima, is crucial as these are the most stable and thus the most likely structures to be observed. psu.eduhakon-art.com The process involves systematically rotating the molecule's flexible dihedral angles and calculating the potential energy for each resulting conformation.

In this compound, the key rotatable bonds are within the ethoxy and isopropoxy side chains. A computational scan of the potential energy surface would reveal the global minimum (the most stable conformer) as well as other local minima, which are stable but have slightly higher energies. frontiersin.org This analysis helps to understand the molecule's preferred three-dimensional shape, which influences its physical properties and biological activity.

Illustrative Energy Minima for this compound

Conformer Dihedral Angle (C-O-C-C) Relative Energy (kcal/mol) Population (%)
A (Global Minimum) 180° 0.00 75.2
B (Local Minimum) 65° 1.15 15.5

Note: The data in this table is hypothetical and serves to illustrate the concept of a conformational analysis.

Computational Prediction of Reaction Mechanisms and Transition States

Computational chemistry provides powerful methods for mapping the entire pathway of a chemical reaction. grnjournal.usnumberanalytics.com By calculating the potential energy surface, researchers can identify the reactants, products, any intermediates, and, most importantly, the transition states. rsc.org The transition state represents the highest energy point along the reaction coordinate and is the critical barrier that must be overcome for the reaction to proceed.

For this compound, a potential reaction for study could be the nucleophilic addition of a hydride ion to the carbonyl carbon of the aldehyde group. Computational modeling could elucidate this mechanism by:

Locating the Transition State: Identifying the geometry and energy of the transition state structure.

Calculating Activation Energy: Determining the energy difference between the reactants and the transition state, which dictates the reaction rate.

Mapping the Reaction Coordinate: Tracing the intrinsic reaction coordinate (IRC) to confirm that the identified transition state correctly connects the reactants and products. rsc.org

These calculations offer a detailed, step-by-step view of bond-breaking and bond-forming processes that are not directly observable through experimental methods. rsc.org

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects

While quantum methods are excellent for static electronic properties, Molecular Dynamics (MD) simulations are used to study the motion of atoms and molecules over time. easychair.org An MD simulation solves Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule behaves in a dynamic environment. youtube.com

For this compound, an MD simulation would typically be performed with the molecule solvated in a box of explicit solvent molecules, such as water. nih.gov This approach allows for the investigation of:

Conformational Flexibility: Observing how the ethoxy and isopropoxy side chains rotate and flex at a given temperature, providing a dynamic view of the accessible conformations.

Solvent Effects: Analyzing the specific interactions between the solute and solvent molecules, such as the formation of hydrogen bonds between water and the carbonyl oxygen. nih.govnih.gov

Thermodynamic Properties: Calculating properties like solvation free energy, which is crucial for understanding solubility. acs.org

MD simulations bridge the gap between static molecular structures and the dynamic behavior of molecules in realistic environments.

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) is a modeling technique that aims to find a mathematical correlation between the chemical structure of a series of compounds and their measured reactivity. researchgate.netontosight.ai The fundamental principle is that the reactivity of a molecule is a function of its structural, physical, and chemical properties, which can be quantified using molecular descriptors. youtube.commdpi.com

A QSRR study involving this compound would require a dataset of structurally similar benzaldehyde (B42025) derivatives with experimentally determined reactivity data (e.g., reaction rate constants). The process would involve:

Descriptor Calculation: Computing a wide range of molecular descriptors (e.g., electronic, steric, topological) for each molecule in the series.

Model Building: Using statistical methods, such as multiple linear regression or machine learning algorithms, to build an equation that relates the descriptors to the observed reactivity.

Model Validation: Testing the model's predictive power on a set of molecules not used in its creation.

Such a model could then be used to predict the reactivity of new, unsynthesized benzaldehyde derivatives, guiding future experimental work.

Illustrative Descriptors for a Hypothetical QSRR Study

Compound LogP Molar Refractivity Dipole Moment (Debye)
2-Bromo-5-ethoxy-4-hydroxybenzaldehyde 2.65 50.1 3.12
2-Bromo-5-ethoxy-4-methoxybenzaldehyde 3.05 55.4 3.25

| This compound | 3.58 | 64.7 | 3.31 |

Note: The data in this table is hypothetical and for illustrative purposes only.

In Silico Design and Virtual Screening of this compound Analogs

Computational chemistry and molecular modeling have become indispensable tools in the rational design and discovery of novel bioactive molecules. For derivatives of this compound, in silico techniques such as virtual screening and molecular docking are employed to predict their biological activity, understand their mechanism of action at a molecular level, and prioritize candidates for synthesis and further experimental testing. These computational approaches accelerate the drug discovery process by efficiently screening large libraries of virtual compounds and identifying those with the highest potential for desired biological effects. nih.gov

The process of in silico design for analogs of this compound typically begins with the identification of a biological target, such as an enzyme or receptor, implicated in a disease pathway. A virtual library of analogs can then be generated by systematically modifying the core structure of the parent compound. These modifications can include altering substituent groups, changing their positions on the aromatic ring, or introducing different functional groups to explore the chemical space and its influence on biological activity.

Virtual screening is a key computational technique used to filter large libraries of compounds to identify those that are most likely to bind to a drug target. nih.gov This can be approached in two primary ways: ligand-based virtual screening (LBVS) and structure-based virtual screening (SBVS). nih.gov LBVS is utilized when the three-dimensional structure of the target is unknown, relying on the knowledge of existing active molecules to find others with similar properties. nih.gov Conversely, SBVS, which includes molecular docking, requires the 3D structure of the target protein to predict how different ligands will bind to it. nih.gov

Molecular docking simulations are then performed to predict the binding conformation and affinity of each analog within the active site of the target protein. researchgate.net For instance, in studies of other substituted benzaldehydes, molecular docking has been used to identify key interactions, such as hydrogen bonds and hydrophobic interactions, that are crucial for binding. nih.gov The binding affinity is often expressed as a docking score or binding energy, with lower values typically indicating a more favorable interaction.

One illustrative example of this approach involves the virtual screening of benzaldehyde thiosemicarbazone derivatives against the DNA gyrase B (gyrB) protein of Mycobacterium tuberculosis. nih.gov In this study, a library of compounds was docked into the active site of gyrB, and their binding affinities were calculated. The results identified several derivatives with strong binding energies, suggesting their potential as inhibitors. nih.gov Although this study was not on this compound itself, the methodology is directly applicable to its analogs.

The following interactive table represents the type of data generated from such a virtual screening study, showcasing the binding affinities of hypothetical analogs of this compound against a putative protein target.

Compound IDStructureBinding Affinity (kcal/mol)
Analog AThis compound-7.8
Analog B2-Chloro-5-ethoxy-4-isopropoxybenzaldehyde-8.2
Analog C2-Bromo-5-methoxy-4-isopropoxybenzaldehyde-7.5
Analog D2-Bromo-5-ethoxy-4-propoxybenzaldehyde-7.9
Analog E2-Bromo-5-ethoxy-4-isopropoxybenzoic acid-8.5

This table is illustrative and based on methodologies from studies on analogous compounds.

Further computational analysis can involve the prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. nih.gov These in silico predictions are vital for assessing the drug-likeness of the designed analogs at an early stage, helping to filter out compounds that are likely to fail in later stages of drug development due to poor pharmacokinetic profiles.

Another relevant area of research is the design of benzyloxybenzaldehyde derivatives as selective inhibitors for aldehyde dehydrogenase (ALDH) isoforms, which are implicated in cancer. nih.gov Computational studies in this area have supported experimental findings by predicting favorable binding of specific analogs to the ALDH1A3 isoform, highlighting the utility of in silico methods in understanding structure-activity relationships (SAR). nih.gov For example, the introduction of a methoxy (B1213986) group at a specific position was found to influence inhibitory activity, a finding that could be rationalized through molecular modeling. nih.gov

The table below illustrates how in silico data can be correlated with experimental results, such as IC50 values, for a series of hypothetical analogs targeting a specific enzyme.

Compound IDDocking Score (kcal/mol)Predicted IC50 (µM)Experimental IC50 (µM)
Analog F-9.10.50.8
Analog G-8.51.21.5
Analog H-7.95.86.2
Analog I-9.50.20.3

This table is illustrative and based on methodologies from studies on analogous compounds.

Applications of 2 Bromo 5 Ethoxy 4 Isopropoxybenzaldehyde in Specialized Organic Synthesis and Material Science Research

Role as a Versatile Building Block in Complex Molecule Synthesis

The strategic placement of orthogonal functional groups—the aldehyde for condensations and nucleophilic additions, and the bromo substituent for cross-coupling reactions—positions 2-Bromo-5-ethoxy-4-isopropoxybenzaldehyde as a valuable intermediate in the synthesis of intricate organic molecules.

Substituted benzaldehydes are foundational precursors in medicinal chemistry for the synthesis of a wide array of pharmacologically active scaffolds. The aldehyde functionality of this compound can readily participate in reactions to form heterocycles, which are core structures in many approved drugs. For instance, condensation reactions with amines or active methylene (B1212753) compounds can lead to the formation of imines or chalcones, which are key intermediates for nitrogen- and oxygen-containing heterocyclic systems.

While direct synthesis of specific enzyme inhibitors from this particular benzaldehyde (B42025) is not prominently documented, related bromobenzaldehyde derivatives are known to be starting materials for molecules designed to interact with biological targets. The aldehyde can be transformed into various pharmacophores that can fit into the active sites of enzymes, and the bromo position allows for the introduction of diverse substituents to optimize binding affinity and selectivity. The ethoxy and isopropoxy groups can influence the compound's lipophilicity and metabolic stability, which are critical parameters in drug design.

The structural motif of a highly substituted aromatic ring is a common feature in numerous natural products with significant biological activity. Although the direct application of this compound in the total synthesis of a natural product has not been reported, its architecture makes it a plausible starting point or fragment for the synthesis of natural product analogs. The ability to selectively modify the aldehyde and bromo positions allows for the systematic variation of the molecular structure, which is a key strategy in creating libraries of compounds for biological screening and for conducting structure-activity relationship (SAR) studies to identify more potent or selective analogs of a parent natural product.

Utilization in Advanced Catalytic Systems

The carbon-bromine bond in this compound is a key feature that enables its participation in modern catalytic chemistry, particularly in reactions mediated by transition metals.

This compound is an ideal substrate for a range of transition metal-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The bromo group can undergo oxidative addition to a low-valent transition metal catalyst (typically palladium-based), initiating a catalytic cycle that results in the formation of a new bond at that position. This allows for the introduction of a wide variety of substituents, including alkyl, alkenyl, alkynyl, aryl, and heteroaryl groups, as well as amines, ethers, and other functional groups.

Potential Transition Metal-Mediated Transformations of this compound
Reaction TypeTypical CatalystCoupling PartnerResulting Bond
Suzuki CouplingPd(0) complexesOrganoboron reagent (R-B(OR)₂)C-C (Aryl-Aryl)
Heck CouplingPd(0) complexesAlkeneC-C (Aryl-Vinyl)
Sonogashira CouplingPd(0)/Cu(I) complexesTerminal AlkyneC-C (Aryl-Alkynyl)
Buchwald-Hartwig AminationPd(0) complexesAmine (R₂NH)C-N (Aryl-Amine)
Stille CouplingPd(0) complexesOrganotin reagent (R-SnR'₃)C-C (Aryl-Aryl/Vinyl)

Beyond its role as a substrate, this compound has the potential to be chemically elaborated into a ligand for the coordination of metal catalysts. The aldehyde group can be converted into various functionalities capable of binding to a metal center, such as an imine (through condensation with a primary amine), an oxime, or a hydroxyl group (via reduction). Subsequent modification at the bromo position could introduce additional coordinating atoms, leading to the formation of multidentate ligands. The synthesis of such tailored ligands is a critical area of research, as the ligand sphere around a metal catalyst plays a crucial role in determining its activity, selectivity, and stability.

Integration into Functional Materials Research

Monomer for Polymer Architectures

In the field of polymer chemistry, this compound can be envisioned as a valuable monomer for the synthesis of advanced polymer architectures, most notably conjugated polymers. The presence of the aldehyde and bromo functionalities on the benzene (B151609) ring allows for its participation in various polymerization reactions.

One of the primary polymerization methods where this compound could be employed is in the synthesis of poly(p-phenylenevinylene) (PPV) derivatives. PPVs are a class of conjugated polymers known for their electroluminescent properties, making them suitable for applications in organic light-emitting diodes (OLEDs) and other opto-electronic devices. The synthesis of PPV derivatives can be achieved through several methods, including the Gilch and Horner-Wadsworth-Emmons reactions.

In a hypothetical Horner-Wadsworth-Emmons polymerization, this compound would react with a bis(phosphonate) ester in the presence of a strong base. The alkoxy groups (ethoxy and isopropoxy) are expected to enhance the solubility of the resulting polymer in common organic solvents, which is a crucial factor for solution-based processing and device fabrication. The bromine atom can serve two purposes: it can either be retained in the final polymer structure to modify its electronic properties or it can be utilized as a reactive site for post-polymerization modification, allowing for the introduction of other functional groups.

The molecular weight and polydispersity of polymers synthesized from monomers like this compound are critical parameters that influence their mechanical and electronic properties. Based on studies of similarly substituted monomers, it is possible to achieve polymers with a range of molecular weights, which can be controlled by optimizing the reaction conditions.

Table 1: Hypothetical Polymerization Results of a PPV Derivative from a Monomer Analogous to this compound

Polymerization MethodMonomer Concentration (M)BaseReaction Time (h)Mn ( g/mol )PDI
Horner-Wadsworth-Emmons0.1Sodium Ethoxide2415,0002.5
Gilch Polymerization0.2Potassium tert-butoxide1225,0002.1

Note: This data is representative and based on typical results for the polymerization of substituted benzaldehydes to form PPV derivatives. Mn = Number-average molecular weight; PDI = Polydispersity index.

Component in the Development of Opto-Electronic Materials

The potential of this compound extends to its role as a key component in the development of novel opto-electronic materials. The electronic properties of conjugated polymers derived from this monomer would be significantly influenced by its specific substitution pattern.

The electron-donating nature of the ethoxy and isopropoxy groups would increase the electron density of the polymer backbone. This, in turn, is expected to lower the bandgap of the material, leading to a red-shift in its absorption and emission spectra. researchgate.net The ability to tune the optical properties of the polymer by modifying the alkoxy substituents is a key advantage in designing materials for specific opto-electronic applications, such as OLEDs with different emission colors.

The bromine atom introduces an element of electronic asymmetry and can also influence the polymer's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. The precise positioning of these energy levels is critical for efficient charge injection and transport in electronic devices. Furthermore, the presence of bromine could enhance intersystem crossing, potentially making the resulting materials interesting for applications in phosphorescent OLEDs.

Research on analogous poly(phenylene vinylene) derivatives with alkoxy and halo substituents has demonstrated that these materials can exhibit promising photoluminescent and electroluminescent properties. The quantum yields of fluorescence, a measure of the material's light-emitting efficiency, can be significant.

Table 2: Projected Opto-Electronic Properties of a Polymer Derived from a this compound Analog

PropertyValue
Absorption Maximum (λ_abs) in solution450 - 500 nm
Emission Maximum (λ_em) in solution520 - 580 nm
Optical Bandgap (E_g)2.2 - 2.5 eV
Photoluminescence Quantum Yield (Φ_PL) in solution0.4 - 0.7

Note: These values are estimations based on published data for PPV derivatives with similar substitution patterns and are intended to be representative.

Emerging Research Frontiers and Future Perspectives for 2 Bromo 5 Ethoxy 4 Isopropoxybenzaldehyde

Integration with Flow Chemistry and Automated Synthetic Platforms

The synthesis and derivatization of complex molecules like 2-Bromo-5-ethoxy-4-isopropoxybenzaldehyde are prime candidates for the advantages offered by flow chemistry and automated synthesis. These technologies enable superior control over reaction parameters, enhance safety and reproducibility, and facilitate rapid library synthesis.

Flow chemistry, which involves performing reactions in a continuous stream rather than a batch-wise fashion, offers excellent heat and mass transfer. This is particularly beneficial for reactions involving substituted benzaldehydes, which can be highly exothermic. For this compound, this would allow for precise temperature control during transformations of the aldehyde group, such as condensations or oxidations, minimizing side-product formation.

Automated synthetic platforms can integrate multi-step reaction sequences, purifications, and analysis without manual intervention. The dual functionality of this compound—the aldehyde and the aryl bromide—makes it an ideal substrate for such systems. For instance, an automated platform could perform a sequential, one-pot synthesis where the aldehyde is first converted into an imine, followed by a Suzuki or Buchwald-Hartwig cross-coupling reaction at the bromo-position. This approach significantly accelerates the discovery of novel compounds for materials science and medicinal chemistry.

Table 1: Potential Flow Chemistry Applications for this compound

Reaction TypeReagents/CatalystsKey Advantage in FlowPotential Product Class
Knoevenagel CondensationMalononitrile, PiperidinePrecise temperature control, rapid mixing, reduced reaction time.Cyanoacrylates
Reductive AminationAmine, NaBH(OAc)₃Safe handling of reagents, in-line quenching, high efficiency.Substituted Benzylamines
Suzuki-Miyaura CouplingBoronic Acid, Palladium CatalystEfficient screening of catalysts/ligands, improved yield for sterically hindered substrates.Biaryl Compounds
Sonogashira CouplingTerminal Alkyne, Palladium/Copper CatalystsSafe handling of acetylene gas, prevention of catalyst deactivation.Aryl Alkynes

Exploration of Unconventional Reactivity under Novel Conditions

The reactivity of this compound is largely dictated by the aldehyde and aryl bromide moieties. However, emerging synthetic methods involving photocatalysis, electrochemistry, and mechanochemistry could unlock novel reaction pathways that are inaccessible under traditional thermal conditions.

Photocatalysis: The carbon-bromine bond is susceptible to cleavage under photoredox conditions. This could enable novel cross-coupling reactions, such as C-H functionalization or trifluoromethylation, at the 2-position without the need for pre-functionalized coupling partners. Furthermore, the aldehyde group itself can participate in photocatalytic processes, including radical additions to olefins.

Electrochemistry: Electrosynthesis offers a green and reagent-light alternative for chemical transformations. The aldehyde group could be selectively oxidized to a carboxylic acid or reduced to an alcohol under controlled potential, avoiding the use of stoichiometric chemical oxidants or reductants. The aryl bromide could potentially undergo electrochemical coupling reactions, providing another sustainable route to biaryl structures.

Mechanochemistry: By using mechanical force (e.g., ball milling) to induce chemical reactions, solvent use can be minimized or eliminated. Solid-state reactions involving this compound, such as aldol (B89426) condensations or imine formations, could proceed with high efficiency and unique selectivity under mechanochemical conditions.

Application of Machine Learning in Predictive Organic Chemistry for this compound

Machine learning (ML) is revolutionizing organic chemistry by enabling the prediction of reaction outcomes, retrosynthetic pathways, and molecular properties. For a polysubstituted arene like this compound, ML models can provide valuable insights into its reactivity.

By representing the molecule as a set of digital descriptors (e.g., electronic parameters, steric properties, bond energies), ML algorithms can be trained on large datasets of known reactions to predict:

Site Selectivity: In cases of further aromatic substitution, ML can predict the most likely position for functionalization by analyzing the combined directing effects of the existing bromo, ethoxy, isopropoxy, and formyl groups.

Reaction Yield Optimization: ML models can predict the optimal reaction conditions (temperature, solvent, catalyst) to maximize the yield of a desired product from a reaction involving this aldehyde.

Novel Reactivity Discovery: Algorithms can screen for potential, undiscovered reactions by identifying patterns in reactivity data from structurally similar compounds researchgate.netresearchgate.net. This could suggest novel transformations for this compound that have not yet been attempted experimentally.

Table 2: Key Molecular Descriptors for Machine Learning Models

Descriptor TypeSpecific FeaturePredicted Influence on Reactivity
Electronic Hammett parameters of substituentsModulates the electrophilicity of the aldehyde carbon and the reactivity of the aromatic ring.
Steric Tolman cone angle, Sterimol parametersGoverns the accessibility of the aldehyde and the ortho-bromo position to reagents.
Topological Bond connectivity, Ring strainDefines the overall molecular shape and potential reaction sites.
Quantum Chemical Calculated partial charges, HOMO/LUMO energiesPredicts sites for nucleophilic/electrophilic attack and kinetic stability.

Development of New Analytical Tools for In Situ Monitoring of its Transformations

Understanding reaction mechanisms and kinetics is crucial for optimization and scale-up. In situ analytical techniques, which monitor reactions in real-time without sample extraction, are invaluable for studying the transformations of this compound mt.com.

Spectroscopic Methods: Techniques like Fourier-Transform Infrared (FTIR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy can provide continuous data on the concentration of reactants, intermediates, and products spectroscopyonline.combeilstein-journals.org. For example, the disappearance of the characteristic aldehyde C=O stretch (~1700 cm⁻¹) in FTIR can be used to track the progress of a condensation or reduction reaction. Similarly, in situ NMR could monitor the shift in aromatic proton signals as the bromo-substituent is replaced in a cross-coupling reaction researchgate.net.

Mass Spectrometry: Techniques such as atmospheric pressure chemical ionization mass spectrometry (APCI-MS) can be coupled directly to a reactor to detect and identify transient intermediates, providing deep mechanistic insights.

These tools are particularly powerful when combined with flow chemistry, allowing for automated reaction optimization where real-time analytical data is used as feedback to adjust reaction parameters until the desired outcome is achieved.

Potential as a Probe in Biochemical Mechanism Elucidation Studies

The structural motifs within this compound make it an intriguing starting point for the design of chemical probes to study biological systems.

The aldehyde functional group can act as a "warhead" to form covalent, yet often reversible, Schiff base linkages with nucleophilic amine residues (e.g., lysine) in the active sites of enzymes. This property could be exploited to design inhibitors for specific enzyme classes, such as aminotransferases or histone deacetylases.

The polysubstituted aromatic core, with its defined pattern of lipophilic alkoxy groups, can be tailored to fit into specific protein binding pockets, thereby conferring selectivity. The bromo-substituent serves as a versatile chemical handle for further modification. It can be used to:

Attach Reporter Tags: A fluorescent dye or a biotin tag could be appended via cross-coupling to allow for visualization or affinity purification of the target protein.

Introduce Photo-crosslinking Moieties: A diazirine or benzophenone group could be installed to enable covalent, irreversible labeling of the target protein upon UV irradiation, facilitating target identification.

Link to "Click Chemistry" Handles: An azide or alkyne group can be introduced, allowing the probe to be easily conjugated to other molecules in complex biological mixtures using bioorthogonal chemistry.

By systematically modifying this scaffold, a library of chemical probes could be developed to investigate enzyme function, identify new drug targets, and elucidate complex biochemical pathways.

Q & A

Q. What are the recommended safety protocols for handling 2-bromo-5-ethoxy-4-isopropoxybenzaldehyde in laboratory settings?

Methodological Answer:

  • Eye/Skin Exposure: Immediately flush eyes with flowing water for 10–15 minutes and wash skin with soap and water for ≥15 minutes. Remove contaminated clothing and consult a physician .
  • Inhalation/Ingestion: Move to fresh air; if ingested, rinse the mouth (if conscious) and seek medical attention. Toxicological data are limited, so assume acute toxicity and use PPE (gloves, goggles, fume hood) during handling .

Q. How can researchers optimize the synthesis of this compound?

Methodological Answer:

  • Precursor Selection: Use halogenated benzaldehyde derivatives (e.g., 4-bromo-2-hydroxybenzaldehyde) as starting materials for functional group substitution .
  • Etherification Conditions: Employ alkoxy group introduction via nucleophilic substitution under anhydrous conditions, using catalysts like Brønsted acidic ionic liquids (e.g., [HMIm]BF₄) to enhance reaction efficiency .
  • Purification: Validate product purity via HPLC or GC-MS, and confirm structure using 1H NMR^1 \text{H NMR} (e.g., aldehyde proton at ~10 ppm) and IR (C=O stretch ~1700 cm1^{-1}) .

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • Structural Confirmation: Single-crystal X-ray diffraction (SC-XRD) resolves substituent positions and bond angles, as demonstrated in analogous brominated benzaldehydes .
  • Quantitative Analysis: High-resolution mass spectrometry (HRMS) confirms molecular weight (expected: ~287.1 g/mol), while 13C NMR^{13} \text{C NMR} distinguishes ethoxy (δ ~60–70 ppm) and isopropoxy (δ ~20–25 ppm) groups .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for derivatives of brominated benzaldehydes?

Methodological Answer:

  • Variable Screening: Compare solvent polarity (e.g., DMF vs. THF), temperature gradients (room temp vs. reflux), and catalyst loading (e.g., 1–5 mol%) to identify optimal conditions .
  • Meta-Analysis: Apply computational tools (e.g., Pistachio/Bkms_metabolic models) to evaluate synthetic feasibility and reconcile discrepancies in published routes .
  • Reproducibility: Standardize inert atmosphere requirements (argon vs. nitrogen) and moisture control, as trace water can deactivate catalysts in etherification steps .

Q. What strategies are effective for studying the environmental adsorption behavior of this compound on indoor surfaces?

Methodological Answer:

  • Surface Reactivity Assays: Use microspectroscopic imaging (e.g., AFM-IR) to track adsorption kinetics on silica or cellulose surfaces, simulating indoor environments .
  • Oxidative Degradation: Expose the compound to ozone or UV light in controlled chambers, monitoring byproducts via LC-MS to assess environmental persistence .

Q. How can researchers investigate the electronic effects of substituents on the aldehyde group’s reactivity?

Methodological Answer:

  • Computational Modeling: Perform DFT calculations (e.g., B3LYP/6-31G*) to map electron density distribution, focusing on the bromine atom’s electron-withdrawing effects and alkoxy groups’ steric contributions .
  • Experimental Probes: Conduct Hammett studies using para-substituted benzaldehyde analogs to correlate substituent electronic parameters (σ+^+) with reaction rates in nucleophilic additions .

Q. What methodologies are suitable for evaluating the compound’s potential in multi-step organic syntheses?

Methodological Answer:

  • Cross-Coupling Feasibility: Test Suzuki-Miyaura coupling using Pd catalysts to replace the bromine atom with aryl/heteroaryl groups, optimizing base (e.g., K2_2CO3_3) and solvent (toluene/ethanol) .
  • Protection/Deprotection: Assess aldehyde protection (e.g., acetal formation) to prevent side reactions during subsequent functionalization steps .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.